
6-Chloropyrazin-2-ol
Overview
Description
6-Chloropyrazin-2-ol is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 2nd position on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyrazin-2-ol can be synthesized through several methods. One common approach involves the chlorination of pyrazin-2-ol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Pyrazin-2-ol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 6-chloropyrazine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 6-Aminopyrazin-2-ol, 6-Thiopyrazin-2-ol.
Oxidation: 6-Chloropyrazin-2-one.
Reduction: 6-Chloropyrazine
Scientific Research Applications
Chemical Properties and Structure
6-Chloropyrazin-2-ol has the molecular formula C4H3ClN2O, featuring a chlorinated pyrazine ring with a hydroxyl group. This structure enhances its solubility and biological interactions, making it a valuable compound for research and development.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. For example, it can act as a building block for synthesizing pharmaceuticals and agrochemicals.
Research has highlighted the potential biological activities of this compound, particularly in cancer treatment and antiviral applications.
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Anticancer Activity : Studies have shown that compounds related to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives with a 5-chloro substitution on the pyrazine ring had potent activity against prostate cancer cell lines (PC-3 and LAPC-4), with IC50 values indicating strong efficacy against both androgen-dependent and independent tumors .
Compound IC50 (μM) Cell Line 5a 0.62 LAPC-4 9a 1.62 PC-3 10a >10 HepG2 - Antiviral Activity : Recent investigations indicate that derivatives of this compound may inhibit viral proteases, including those from the Zika virus. The IC50 values for these compounds ranged from 1.62 μM to over 10 μM, depending on structural modifications .
Medicinal Chemistry
The compound is being explored for its therapeutic potential. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in targeting specific diseases . The presence of the hydroxyl group enhances its interaction with biological targets, potentially leading to novel therapeutic agents.
Case Study: Prostate Cancer Inhibition
A comparative study synthesized various analogs of this compound to evaluate their antiandrogenic properties. The results indicated that modifications at the 5-position significantly enhanced selectivity and potency compared to standard treatments like flutamide . This underscores the therapeutic potential of this compound in treating castration-resistant prostate cancer.
Case Study: Antiviral Screening
Another study focused on the antiviral properties of pyrazine derivatives against Zika virus. Compounds were tested for their ability to inhibit viral replication, revealing that specific structural modifications could significantly enhance antiviral activity . This highlights the versatility of this compound in developing antiviral drugs.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
Mechanism of Action
The mechanism of action of 6-Chloropyrazin-2-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The compound’s hydroxyl and chlorine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyrazine
- 6-Chloropyrazine-2-amine
- 6-Chloropyrazine-2-thiol
Uniqueness
6-Chloropyrazin-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Biological Activity
6-Chloropyrazin-2-ol, a derivative of pyrazine, has garnered attention in the scientific community due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a chlorinated pyrazine ring, which is known to enhance its interaction with biological targets. The compound's structure can be represented as follows:
This structure is crucial for its biological activity, particularly in terms of its solubility and reactivity with various biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showcasing effectiveness in inhibiting microbial growth.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Escherichia coli | 15 | Moderate |
Staphylococcus aureus | 10 | High |
Candida albicans | 20 | Moderate |
Mycobacterium tuberculosis | 25 | Low |
The minimum inhibitory concentration (MIC) values indicate varying levels of efficacy against different pathogens. Notably, the compound shows high activity against Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms.
Case Study: In Vitro Evaluation on Cancer Cell Lines
A study evaluated the effects of this compound on several human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results showed a dose-dependent reduction in cell viability.
Table 2: Effects on Cancer Cell Viability
Concentration (µM) | MDA-MB-231 Viability (%) | HCT116 Viability (%) |
---|---|---|
0.001 | 85 | 88 |
0.01 | 70 | 75 |
0.1 | 50 | 60 |
At higher concentrations (0.1 µM), a significant decrease in cell viability was observed, indicating that the compound may effectively target cancer cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways. In cancer research, the compound's mechanism may involve the induction of apoptosis through activation of caspases or inhibition of cell proliferation via interference with signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Chloropyrazin-2-ol, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves chlorination of pyrazine derivatives under reflux conditions using reagents like phosphorus oxychloride (POCl₃). Hydrolysis of intermediates, such as ethyl 2-(6-chloropyrazin-2-yl)acetate, can yield this compound. Key factors include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (60–100°C), and stoichiometric ratios of chlorinating agents . Purification via column chromatography or recrystallization improves purity.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- NMR (¹H and ¹³C) to confirm substitution patterns on the pyrazine ring.
- FT-IR to identify hydroxyl (-OH) and C-Cl stretching vibrations.
- Mass spectrometry (HRMS) for molecular weight validation.
Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI key) to resolve ambiguities .
Q. What are the common hydrolysis pathways of this compound, and how are the products identified?
- Methodological Answer : Acidic or basic hydrolysis converts this compound into 6-chloropyrazine-2-carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Isolate products using acid-base extraction and characterize via melting point analysis and LC-MS. Compare retention times with authentic standards to confirm identity .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition studies?
- Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. Researchers modify its hydroxyl and chloro groups to enhance selectivity. Use in vitro kinase assays (e.g., ADP-Glo™) with positive/negative controls (e.g., staurosporine) to quantify inhibition (IC₅₀) .
Q. How can researchers quantify this compound in complex mixtures using analytical techniques?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) or GC-MS with derivatization (e.g., silylation). Prepare calibration curves using pure standards (0.1–100 µg/mL). Validate method precision via intra-day and inter-day reproducibility tests .
Advanced Research Questions
Q. How should researchers address contradictions in reported reaction outcomes for this compound derivatives?
- Methodological Answer : Replicate experiments under varying conditions (solvent, catalyst, temperature) and perform statistical analysis (e.g., ANOVA) to identify outliers. Cross-validate results using alternative characterization methods (e.g., X-ray crystallography vs. NMR). Consult literature for solvent-dependent reactivity patterns, such as dichloromethane favoring electrophilic substitution over DMF .
Q. What computational modeling approaches are effective for predicting the reactivity of this compound in drug design?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals. Molecular docking (AutoDock Vina) simulates binding interactions with target proteins. Validate predictions with mutagenesis studies or kinetic assays .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodological Answer : Replace toxic solvents (e.g., chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic reagents (e.g., TEMPO/NaClO) to reduce waste. Monitor atom economy via reaction stoichiometry and E-factor calculations .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound-based inhibitors?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl, nitro groups) at positions 2 and 6. Test analogs in dose-response assays (e.g., IC₅₀ determination) and correlate activity with electronic (Hammett σ) or steric (Taft) parameters. Use QSAR models to predict bioactivity .
Q. How can researchers balance open data sharing with ethical considerations in studies involving this compound?
- Methodological Answer : De-identify datasets (remove lab-specific metadata) and use controlled-access repositories (e.g., Zenodo). Obtain informed consent for data reuse in secondary studies. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite ethical guidelines (e.g., GDPR, IRB protocols) .
Properties
IUPAC Name |
6-chloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXVUPFUHQWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626867 | |
Record name | 6-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4925-61-5 | |
Record name | 6-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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